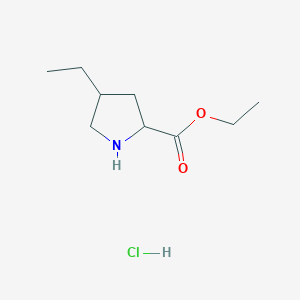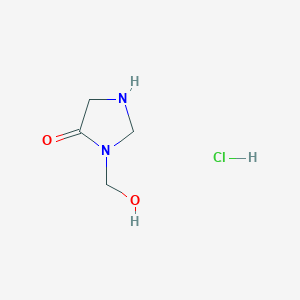![molecular formula C7H16Cl2N2 B6354230 cis-Octahydro-pyrrolo[3,4-c]pyridine dihydrochloride CAS No. 1212256-76-2](/img/structure/B6354230.png)
cis-Octahydro-pyrrolo[3,4-c]pyridine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cis-Octahydro-pyrrolo[3,4-c]pyridine dihydrochloride (OPD) is an organic compound consisting of a pyrrolo[3,4-c]pyridine core with eight hydrogen atoms attached to it. It is a member of the pyrrolo[3,4-c]pyridine family of compounds, and it has a wide range of applications in the fields of medicine, biochemistry, and pharmacology. OPD has been used in the synthesis of various drugs, and it has also been used in lab experiments to study the mechanism of action of certain drugs.
Wissenschaftliche Forschungsanwendungen
Cis-Octahydro-pyrrolo[3,4-c]pyridine dihydrochloride has been widely used in scientific research and laboratory experiments. It has been used in the synthesis of various drugs, such as anti-inflammatory drugs and anticonvulsants. cis-Octahydro-pyrrolo[3,4-c]pyridine dihydrochloride has also been used to study the mechanism of action of certain drugs, as well as the biochemical and physiological effects of these drugs. cis-Octahydro-pyrrolo[3,4-c]pyridine dihydrochloride has also been used to study the effects of certain drugs on various cell types, such as cancer cells.
Wirkmechanismus
The mechanism of action of cis-Octahydro-pyrrolo[3,4-c]pyridine dihydrochloride is not fully understood, but it is believed to be related to its ability to interact with certain proteins and enzymes in the body. cis-Octahydro-pyrrolo[3,4-c]pyridine dihydrochloride has been shown to interact with certain proteins and enzymes involved in the regulation of cell growth and differentiation. It has also been shown to interact with certain enzymes involved in the metabolism of certain drugs.
Biochemical and Physiological Effects
cis-Octahydro-pyrrolo[3,4-c]pyridine dihydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anticonvulsant, and analgesic properties. cis-Octahydro-pyrrolo[3,4-c]pyridine dihydrochloride has also been shown to have an effect on the metabolism of certain drugs, as well as the regulation of cell growth and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using cis-Octahydro-pyrrolo[3,4-c]pyridine dihydrochloride in laboratory experiments include its availability in large quantities, its cost-effectiveness, and its ease of synthesis. The main limitation of using cis-Octahydro-pyrrolo[3,4-c]pyridine dihydrochloride in laboratory experiments is its lack of specificity, as it can interact with a variety of proteins and enzymes.
Zukünftige Richtungen
The future directions of cis-Octahydro-pyrrolo[3,4-c]pyridine dihydrochloride research include further investigations into its mechanism of action, its biochemical and physiological effects, and its potential applications in the development of new drugs. Additionally, research into the effects of cis-Octahydro-pyrrolo[3,4-c]pyridine dihydrochloride on various cell types, such as cancer cells, could lead to new treatments for various diseases. Further research into the interactions between cis-Octahydro-pyrrolo[3,4-c]pyridine dihydrochloride and certain proteins and enzymes could also lead to new therapies for various diseases. Finally, research into the synthesis of cis-Octahydro-pyrrolo[3,4-c]pyridine dihydrochloride could lead to new and more cost-effective methods of producing the compound.
Synthesemethoden
Cis-Octahydro-pyrrolo[3,4-c]pyridine dihydrochloride can be synthesized through a two-step process. The first step involves the condensation of 3-amino-1-methyl-1-cyclohexanol with 4-chloro-3-methyl-1-cyclohexanol to form cis-3-amino-4-chloro-1-methyl-1-cyclohexanol. This is followed by the reaction of cis-3-amino-4-chloro-1-methyl-1-cyclohexanol with hydrochloric acid to form cis-Octahydro-pyrrolo[3,4-c]pyridine dihydrochloride. This synthesis method is simple and cost-effective, and it can be used to produce cis-Octahydro-pyrrolo[3,4-c]pyridine dihydrochloride in large quantities.
Eigenschaften
IUPAC Name |
(3aR,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-pyrrolo[3,4-c]pyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c1-2-8-4-7-5-9-3-6(1)7;;/h6-9H,1-5H2;2*1H/t6-,7+;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBXHQOEZADSAF-AUCRBCQYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1CNC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]2[C@@H]1CNC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-Octahydro-pyrrolo[3,4-c]pyridine dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














